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Compound of Interest

Compound Name: 6-lodo-1H-indol-4-amine

Cat. No.: B1343685

An In-depth Technical Guide to 6-lodo-1H-indol-
4-amine

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential synthesis of 6-lodo-1H-indol-4-amine, targeted towards researchers, scientists,
and professionals in the field of drug development.

Chemical Structure and IUPAC Name

The chemical entity of interest is 6-lodo-1H-indol-4-amine. Its structure consists of an indole
core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. An iodine
atom is substituted at the 6th position of the indole ring, and an amine group is attached at the
4th position.

IUPAC Name: 6-iodo-1H-indol-4-amine
Chemical Structure:
Molecular Formula: CsH7IN2

CAS Number: 885520-58-1

Physicochemical Properties
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Detailed experimental data for 6-lodo-1H-indol-4-amine is not extensively available in public
literature. However, key physicochemical properties can be summarized, with some values
derived from closely related compounds for comparative purposes.

Property Value Source/Note
Molecular Weight 258.06 g/mol Calculated
] ] Data for the related compound
Melting Point 70-71 °C i
6-lodo-1H-indole[1]
- ) ) Data for the related compound
Boiling Point 341.7 £ 15.0 °C (Predicted) )
6-lodo-1H-indole[1]
Data for the related compound
pKa 16.20 £ 0.30

6-lodo-1H-indole[1]

Insoluble in water. Soluble in N o
- ] ) General solubility for similar
Solubility organic solvents like ethanol,

DMSO, and DMF.

indole derivatives.

Expected to be a solid at room  Based on related
Appearance o
temperature. aminoindoles.

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of 6-lodo-1H-indol-4-amine is not
readily available in peer-reviewed literature. However, a plausible synthetic route can be
devised based on established indole synthesis methodologies, such as a modified Batcho-
Leimgruber indole synthesis followed by iodination.

The proposed pathway starts from 3-methyl-4-nitroaniline, proceeds through the formation of a
nitro-indole intermediate, followed by iodination and subsequent reduction of the nitro group to
an amine.
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Caption: Proposed synthetic pathway for 6-lodo-1H-indol-4-amine.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed
synthesis of 6-lodo-1H-indol-4-amine. These should be adapted and optimized based on

laboratory conditions and analytical monitoring.

Step 1: Synthesis of 4-Nitro-6-methyl-1H-indole (Batcho-Leimgruber approach)
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Formation of the Enamine: To a solution of 3-methyl-4-nitroaniline in an appropriate solvent
such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-
DMA).

Heat the reaction mixture, typically at a temperature range of 100-120 °C, and monitor the
reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled and the intermediate enamine is typically
precipitated by the addition of water and collected by filtration.

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A
common method involves hydrogenation using a catalyst such as Palladium on carbon
(Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent
is removed under reduced pressure to yield crude 4-nitro-6-methyl-1H-indole, which can be
purified by column chromatography.

Step 2: lodination of 4-Nitro-6-methyl-1H-indole

Dissolve the 4-nitro-6-methyl-1H-indole in a suitable solvent, such as dichloromethane
(DCM) or acetonitrile.

Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The reaction is
often carried out at room temperature.

Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with
an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a
brine wash.

The organic layer is dried over an anhydrous salt (e.g., Na2S0Oa), filtered, and concentrated
to give the crude 6-iodo-4-nitro-1H-indole, which can be purified by column chromatography.

Step 3: Reduction of 6-lodo-4-nitro-1H-indole to 6-lodo-1H-indol-4-amine

Suspend the 6-iodo-4-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.
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e Add areducing agent. Acommon and effective method for the reduction of aromatic nitro
groups is the use of tin(ll) chloride (SnCl2) in the presence of concentrated hydrochloric acid
(HCI).

e The reaction mixture is typically heated to reflux and monitored by TLC.

» After completion, the mixture is cooled and made basic by the addition of a saturated
solution of sodium bicarbonate or sodium hydroxide.

e The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined
organic layers are washed with brine, dried, and concentrated.

e The crude 6-lodo-1H-indol-4-amine can be purified by column chromatography on silica gel
to yield the final product.

Potential Biological Activity and Research
Applications

While specific biological data for 6-lodo-1H-indol-4-amine is not prominent in the literature, the
indole scaffold is a well-known pharmacophore present in numerous biologically active
compounds. The introduction of a halogen, such as iodine, can significantly modulate the
biological activity of a molecule.

» Kinase Inhibition: Many substituted indoles are known to be inhibitors of various protein
kinases. The iodo-substituent can form halogen bonds with the protein backbone, potentially
enhancing binding affinity and selectivity. For instance, certain 10-iodo-11H-indolo[3,2-
c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of
DYRK1A kinase[1].

o Antimicrobial and Antiviral Agents: The indole nucleus is a core component of many natural
and synthetic compounds with antimicrobial and antiviral properties.

¢ Neurotransmitter Receptor Ligands: The structural similarity of the indole ring to the
neurotransmitter serotonin suggests that indole derivatives can interact with various
serotonin receptors and other targets in the central nervous system.
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Researchers can utilize 6-lodo-1H-indol-4-amine as a building block in medicinal chemistry to
synthesize more complex molecules for screening against various biological targets, including
kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. The
presence of the amino group provides a convenient handle for further chemical modifications
and library development.

Conclusion

6-lodo-1H-indol-4-amine is a substituted indole with potential for applications in drug
discovery and development. While detailed experimental data is scarce, this guide provides a
foundational understanding of its structure, properties, and a plausible synthetic route. The
methodologies and information presented herein are intended to support further research and
exploration of this and related compounds. As with all chemical syntheses, appropriate safety
precautions and optimization of reaction conditions are essential for successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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